4-Bromo-6,7-dimethoxy-1-indanone
CAS No.: 18028-29-0
Cat. No.: VC21058683
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18028-29-0 |
---|---|
Molecular Formula | C11H11BrO3 |
Molecular Weight | 271.11 g/mol |
IUPAC Name | 4-bromo-6,7-dimethoxy-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C11H11BrO3/c1-14-9-5-7(12)6-3-4-8(13)10(6)11(9)15-2/h5H,3-4H2,1-2H3 |
Standard InChI Key | ACPYISCUOAQRMS-UHFFFAOYSA-N |
SMILES | COC1=CC(=C2CCC(=O)C2=C1OC)Br |
Canonical SMILES | COC1=CC(=C2CCC(=O)C2=C1OC)Br |
Introduction
Chemical Identity and Physicochemical Properties
4-Bromo-6,7-dimethoxy-1-indanone belongs to the indanone class of organic compounds, characterized by a benzene ring fused to a five-membered cyclopentanone ring. The compound is identified by its unique CAS registry number (18028-29-0) and is known by several synonyms including 4-bromo-6,7-dimethoxy-2,3-dihydroinden-1-one and 1H-Inden-1-one,4-bromo-2,3-dihydro-6,7-dimethoxy .
The physicochemical properties of 4-Bromo-6,7-dimethoxy-1-indanone provide crucial information for its handling, storage, and application in laboratory settings. The compound exhibits a relatively high boiling point of 395.7°C at 760 mmHg, indicating strong intermolecular forces likely attributable to the presence of the bromine atom and methoxy groups . Its flash point of 193.1°C suggests moderate flammability concerns, requiring appropriate safety measures during handling .
The compound has a density of 1.512 g/cm³, making it significantly denser than water . Additional properties include a calculated partition coefficient (LogP) of 2.59520, suggesting moderate lipophilicity and potential for membrane permeability in biological systems . The polar surface area (PSA) of 35.53000 Ų provides further insight into the compound's potential for passive membrane transport and biological interactions .
Table 1: Physicochemical Properties of 4-Bromo-6,7-dimethoxy-1-indanone
Property | Value | Unit |
---|---|---|
CAS Number | 18028-29-0 | - |
Molecular Formula | C₁₁H₁₁BrO₃ | - |
Molecular Weight | 271.107 | g/mol |
Exact Mass | 269.989 | - |
Density | 1.512 | g/cm³ |
Boiling Point | 395.7 | °C at 760 mmHg |
Flash Point | 193.1 | °C |
Polar Surface Area (PSA) | 35.53 | Ų |
LogP | 2.59520 | - |
Vapor Pressure | 1.8E-06 | mmHg at 25°C |
Index of Refraction | 1.579 | - |
Hazard Codes | Xi | - |
The low vapor pressure of 1.8E-06 mmHg at 25°C indicates minimal volatility under standard laboratory conditions, which has implications for its handling and experimental applications . This property suggests that the compound is relatively stable at room temperature and poses limited inhalation risks during routine handling.
Synthesis Methods and Chemical Reactions
The synthesis of 4-Bromo-6,7-dimethoxy-1-indanone has been documented in scientific literature, with early research dating back to studies by Haworth, Koepfli, and Perkin published in the Journal of the Chemical Society in 1927 . This historical connection indicates the compound's long-standing importance in organic chemistry research.
One synthetic approach appears to involve the bromination of the parent compound, 6,7-dimethoxy-1-indanone. According to available research, a related compound, 6-bromo-4,7-dimethoxy-1-indanone (7c), has been synthesized from 3-(4-bromo-2,5-dimethoxyphenyl)propionic acid through intramolecular cyclization using polyphosphoric acid . This suggests that similar methodologies might be applicable for the synthesis of 4-Bromo-6,7-dimethoxy-1-indanone, with variations in the bromination position depending on reaction conditions and starting materials.
The compound can undergo further transformations, particularly involving the carbonyl group at position 1. For instance, treatment with ethyl nitrite can lead to the formation of isonitroso derivatives, as demonstrated with the related compound 4,7-dimethoxy-2-isonitroso-6-methyl-1-indanone . Such modifications expand the utility of 4-Bromo-6,7-dimethoxy-1-indanone as a versatile building block in organic synthesis.
The bromine substituent at position 4 provides an excellent handle for further functionalization through various metal-catalyzed coupling reactions, such as Suzuki, Stille, or Heck couplings. This chemical versatility makes 4-Bromo-6,7-dimethoxy-1-indanone valuable in the synthesis of more complex molecular structures with potential biological activities.
Applications in Organic and Medicinal Chemistry
4-Bromo-6,7-dimethoxy-1-indanone serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures with potential biological activities. The available research suggests its relevance in studies related to hallucinogenic compounds, specifically in the synthesis of analogs of 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM), a known hallucinogenic substance .
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